molecular formula C10H10F2O2 B12971657 3-Fluoro-3-(2-fluorophenyl)butanoic acid

3-Fluoro-3-(2-fluorophenyl)butanoic acid

Cat. No.: B12971657
M. Wt: 200.18 g/mol
InChI Key: HGCIAXJHBINONO-UHFFFAOYSA-N
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Description

3-Fluoro-3-(2-fluorophenyl)butanoic acid is a fluorinated carboxylic acid characterized by a butanoic acid backbone substituted with fluorine at the third carbon and a 2-fluorophenyl group at the same position. This dual fluorination imparts unique electronic and steric properties, making it a candidate for pharmaceutical and agrochemical applications. Its structure combines lipophilicity from the aromatic ring with the polarity of the carboxylic acid group, influencing solubility and reactivity .

Properties

Molecular Formula

C10H10F2O2

Molecular Weight

200.18 g/mol

IUPAC Name

3-fluoro-3-(2-fluorophenyl)butanoic acid

InChI

InChI=1S/C10H10F2O2/c1-10(12,6-9(13)14)7-4-2-3-5-8(7)11/h2-5H,6H2,1H3,(H,13,14)

InChI Key

HGCIAXJHBINONO-UHFFFAOYSA-N

Canonical SMILES

CC(CC(=O)O)(C1=CC=CC=C1F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the fluorination of a precursor compound, such as 3-(2-fluorophenyl)butanoic acid, using a fluorinating agent like Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes, utilizing continuous flow reactors to ensure consistent quality and yield. The choice of fluorinating agents and reaction conditions is optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions: 3-Fluoro-3-(2-fluorophenyl)butanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 3-fluoro-3-(2-fluorophenyl)butanone, while reduction could produce 3-fluoro-3-(2-fluorophenyl)butanol .

Mechanism of Action

The mechanism by which 3-Fluoro-3-(2-fluorophenyl)butanoic acid exerts its effects involves interactions with specific molecular targets. The presence of fluorine atoms can enhance the compound’s binding affinity to enzymes or receptors, thereby modulating biological activity. Fluorine’s electronegativity can also influence the compound’s reactivity and stability in various chemical environments .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features

Target Compound :
  • Structure: Butanoic acid with -F and 2-fluorophenyl at C3.
  • Molecular Formula : C₁₀H₉F₂O₂.
Analog 1 : 3-Fluoro-3-(2-fluorophenyl)-2,2-dimethylpropanoic Acid (CAS 1784862-06-1)
  • Structure: Propanoic acid with -F, 2-fluorophenyl at C3, and two methyl groups at C2.
  • Key Difference : Shorter carbon chain (C3 vs. C4) and increased steric hindrance from dimethyl groups.
  • Impact : Reduced conformational flexibility and altered solubility in polar solvents .
Analog 2 : 3-(4-Fluoro-3-methylphenyl)-3-methylbutanoic Acid (CAS 1181635-62-0)
  • Structure: Butanoic acid with -CH₃ and 4-fluoro-3-methylphenyl at C3.
  • Key Difference : Methyl substituent on the phenyl ring and branched alkyl chain.
Analog 3 : (S)-3-Amino-4-(2-fluorophenyl)butanoic Acid Hydrochloride (CAS 246876-92-6)
  • Structure: Butanoic acid with -NH₂ at C3 and 2-fluorophenyl at C4.
  • Key Difference: Amino group replaces fluorine at C3.
  • Impact : Increased polarity and hydrogen-bonding capacity, influencing pharmacokinetics (e.g., absorption, metabolism) .
Analog 4 : 3-(2-Fluorophenyl)-3-phenylpropanoic Acid (CAS 1142210-78-3)
  • Structure: Propanoic acid with 2-fluorophenyl and phenyl groups at C3.
  • Key Difference : Biphenyl substitution instead of single fluorophenyl.
  • Impact : Greater aromatic surface area for hydrophobic interactions but reduced solubility in aqueous media .

Physicochemical Properties

Property Target Compound Analog 1 Analog 2 Analog 3 Analog 4
Molecular Weight 226.18 g/mol 214.21 g/mol 210.24 g/mol 246.72 g/mol (HCl salt) 244.26 g/mol
Solubility Moderate in DCM/EtOH Low in polar solvents High in non-polar solvents High in polar solvents Low in polar solvents
Melting Point Not reported Not reported Not reported 112–115°C (Boc-protected) Not reported

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